N-(2-methoxyphenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide N-(2-methoxyphenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 2097915-26-7
VCID: VC6290517
InChI: InChI=1S/C18H22N4O3/c1-13-19-10-7-17(20-13)25-14-8-11-22(12-9-14)18(23)21-15-5-3-4-6-16(15)24-2/h3-7,10,14H,8-9,11-12H2,1-2H3,(H,21,23)
SMILES: CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)NC3=CC=CC=C3OC
Molecular Formula: C18H22N4O3
Molecular Weight: 342.399

N-(2-methoxyphenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide

CAS No.: 2097915-26-7

Cat. No.: VC6290517

Molecular Formula: C18H22N4O3

Molecular Weight: 342.399

* For research use only. Not for human or veterinary use.

N-(2-methoxyphenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide - 2097915-26-7

Specification

CAS No. 2097915-26-7
Molecular Formula C18H22N4O3
Molecular Weight 342.399
IUPAC Name N-(2-methoxyphenyl)-4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide
Standard InChI InChI=1S/C18H22N4O3/c1-13-19-10-7-17(20-13)25-14-8-11-22(12-9-14)18(23)21-15-5-3-4-6-16(15)24-2/h3-7,10,14H,8-9,11-12H2,1-2H3,(H,21,23)
Standard InChI Key DQDGMJAQBWOLJR-UHFFFAOYSA-N
SMILES CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)NC3=CC=CC=C3OC

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

N-(2-Methoxyphenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide is identified by the CAS registry number 2097915-26-7 . Its IUPAC name systematically describes the connectivity of its three primary components: a 2-methoxyphenyl group attached via a carboxamide linkage to a piperidine ring, which is further substituted at the 4-position with a 2-methylpyrimidin-4-yloxy moiety. Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of N-(2-Methoxyphenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide

PropertyValue/DescriptorSource
Molecular FormulaC18H22N4O3\text{C}_{18}\text{H}_{22}\text{N}_{4}\text{O}_{3}
Molecular Weight342.4 g/mol
SMILES NotationCC1=NC=CC(=N1)OC2CCN(CC2)C(=O)NC3=CC=CC=C3OC
InChI KeyDQDGMJAQBWOLJR-UHFFFAOYSA-N
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
logPNot reported
SolubilityNot available

The compound’s structure features a piperidine ring (six-membered nitrogen-containing heterocycle) with two distinct substituents: a carboxamide-linked 2-methoxyphenyl group and a pyrimidine ether group. The pyrimidine ring introduces additional nitrogen atoms, enhancing potential for hydrogen bonding and π-π interactions with biological targets .

Synthetic Approaches and Optimization

Retrosynthetic Analysis

The molecule can be dissected into three building blocks (Fig. 1):

  • Piperidine core: Serves as the central scaffold.

  • 2-Methoxyphenyl carboxamide: Introduced via amide coupling.

  • 2-Methylpyrimidin-4-yl ether: Attached through nucleophilic aromatic substitution.

A plausible synthetic route involves:

  • Functionalization of piperidine at the 4-position with a leaving group (e.g., hydroxyl via oxidation).

  • Etherification with 4-chloro-2-methylpyrimidine under basic conditions.

  • Carboxamide formation using 2-methoxyphenyl isocyanate or via coupling of piperidine-1-carbonyl chloride with 2-methoxyaniline .

Patent-Derived Methodologies

While no direct synthesis is reported for this compound, EP2076508B1 discloses related piperidine-carboxamide derivatives. Key steps from analogous syntheses include:

  • Mitsunobu reaction: For ether formation between alcohols and heteroaromatic chlorides.

  • Ullmann coupling: To attach aryloxy groups to piperidine.

  • Carbodiimide-mediated amidation: For coupling carboxylic acids with amines .

Optimization challenges likely involve minimizing side reactions during etherification and ensuring regioselectivity in pyrimidine substitution.

Biological Activity and Mechanistic Insights

Compound ClassActivityTargetSource
Piperidine-carboxamidesAntimicrobialBacterial efflux pumps
Pyrimidine ethersKinase inhibitionEGFR/VEGFR
Methoxyphenyl derivativesCytotoxicDNA/tubulin

Structure-Activity Relationship (SAR) Considerations

  • Piperidine ring: Saturation enhances metabolic stability compared to aromatic rings. The nitrogen atom facilitates salt formation for improved solubility.

  • Pyrimidine substituent: The 2-methyl group may enhance lipophilicity, aiding membrane permeation. Ether linkage provides rotational freedom for target binding .

  • Methoxyphenyl group: Electron-donating methoxy group stabilizes aromatic π-systems, influencing receptor binding affinity.

Research Gaps and Future Directions

Priority Investigations

  • In vitro profiling: Screen against kinase panels, microbial strains, and cancer cell lines.

  • ADMET studies: Assess permeability (Caco-2), metabolic stability (microsomes), and cytotoxicity (HEK293).

  • Structural optimization: Explore substituent effects at pyrimidine 2-position and piperidine nitrogen.

Computational Modeling Opportunities

  • Molecular docking: Predict binding modes to kinases (PDB: 1M17) or DNA topoisomerases.

  • QSAR modeling: Correlate substituent electronic parameters (Hammett σ) with biological activity.

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